molecular formula C9H8N2 B1601839 6-Methylquinazoline CAS No. 7556-94-7

6-Methylquinazoline

Cat. No. B1601839
CAS RN: 7556-94-7
M. Wt: 144.17 g/mol
InChI Key: LYMQTLGEUGQDKU-UHFFFAOYSA-N
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Description



  • Quinazolines are bicyclic heteroarenes with two nitrogen atoms in the six-membered aromatic ring fused to the benzene ring.

  • 6-Methylquinazoline has a double-ring structure formed by fusing the pyrimidine ring to the benzene ring at two adjacent carbon atoms.

  • It can exist as either quinazoline-2(1H)-one (2-quinazolinone) or quinazoline-4(3H)-one (4-quinazolinone), depending on the position of the carbonyl group.





  • Synthesis Analysis



    • Transition-metal-catalyzed reactions have been widely used for quinazoline synthesis.

    • Recent studies have focused on developing efficient synthetic routes for quinazoline derivatives.





  • Molecular Structure Analysis



    • The molecular formula of 6-methylquinazoline is C₉H₈N₂ .

    • It has a molecular weight of 144.17 g/mol .

    • The structure consists of a quinazoline core with a methyl group at the 6-position.





  • Chemical Reactions Analysis



    • The mechanism of quinazoline synthesis often involves cyclization reactions.

    • For example, the formation of quinazoline 3-oxides can occur through cyclocondensation reactions.





  • Physical And Chemical Properties Analysis



    • Quinazoline has a flash point of 106°C and is not considered hazardous.

    • It is essential to handle it with care and avoid dust formation.




  • Scientific Research Applications

    Anticancer Properties

    6-Methylquinazoline derivatives have been studied for their anticancer properties, particularly their role as apoptosis inducers and in targeting specific cancer-related pathways. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 6-Methylquinazoline, has been identified as a potent inducer of apoptosis, showing significant efficacy in breast and other cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).

    Tubulin Polymerization Inhibition

    Research has also focused on the ability of 6-Methylquinazoline derivatives to inhibit tubulin polymerization, a mechanism that can disrupt cancer cell growth. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was found to have promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities, suggesting its mechanism involves tubulin polymerization inhibition (Minegishi et al., 2015).

    Inhibition of DNA Repair Enzymes

    Quinazolinone derivatives have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of drug- and radiation-induced DNA damage. This suggests a role in enhancing the effectiveness of cancer treatments by inhibiting DNA repair mechanisms in cancer cells (Griffin et al., 1998).

    Anti-Inflammatory and Antimicrobial Activities

    Some novel 2-methylquinazolin-4(3H)-one derivatives have shown promise in anti-inflammatory and antimicrobial applications. These compounds have been screened for their effectiveness against TNF-α and IL-6, as well as their antibacterial and antifungal properties, indicating potential for treating various inflammatory and infectious diseases (Keche & Kamble, 2014).

    Potential Antitumor Agents

    The design and synthesis of lipophilic 2,4-diamino-6-substituted quinazolines have been explored for their role as inhibitors of dihydrofolate reductases, suggesting their use as potential antitumor agents. These compounds have shown significant potency and selectivity, indicating their potential in cancer treatment strategies (Gangjee et al., 1998).

    Safety And Hazards



    • Quinazoline is not classified as hazardous under the OSHA Hazard Communication Standard.

    • However, standard safety precautions should be followed during handling.




  • Future Directions



    • Researchers continue to explore novel quinazoline derivatives for potential therapeutic applications.

    • Further studies may focus on optimizing their pharmacological properties and identifying new targets.




    properties

    IUPAC Name

    6-methylquinazoline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LYMQTLGEUGQDKU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=CN=CN=C2C=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30570221
    Record name 6-Methylquinazoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30570221
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    144.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Methylquinazoline

    CAS RN

    7556-94-7
    Record name 6-Methylquinazoline
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=7556-94-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-Methylquinazoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30570221
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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